3-Methyl-5-propan-2-yl-oxazolidine-2,4-dione
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Overview
Description
3-Methyl-5-propan-2-yl-oxazolidine-2,4-dione is a heterocyclic compound that belongs to the oxazolidine family These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms The presence of substituents on the carbon atoms of the ring can significantly alter the chemical and physical properties of these compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-propan-2-yl-oxazolidine-2,4-dione typically involves the condensation of amino alcohols with aldehydes or ketones. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the oxazolidine ring. For example, the reaction between 3-methyl-2-amino-2-propanol and an appropriate aldehyde or ketone can yield the desired oxazolidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-propan-2-yl-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce amino alcohols.
Scientific Research Applications
3-Methyl-5-propan-2-yl-oxazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-propan-2-yl-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the substituents. The pathways involved may include the modulation of enzyme activity, alteration of protein-protein interactions, and changes in cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-propan-2-yl-oxazolidine-2,4-dione: This compound is unique due to its specific substituents, which confer distinct chemical and physical properties.
3-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine: Another oxazolidine derivative with different substituents, leading to variations in reactivity and applications.
3-(3,5-Dichlorophenyl)-5-methyl-5-(oxiran-2-yl)-1,3-oxazolidine-2,4-dione: A compound with additional functional groups that may enhance its biological activity.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which influence its reactivity and potential applications. The presence of the methyl and propan-2-yl groups can affect the compound’s stability, solubility, and interaction with other molecules.
Properties
CAS No. |
84729-45-3 |
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Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-methyl-5-propan-2-yl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C7H11NO3/c1-4(2)5-6(9)8(3)7(10)11-5/h4-5H,1-3H3 |
InChI Key |
BRMNGRDILHHYBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)N(C(=O)O1)C |
Origin of Product |
United States |
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